11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the class of dibenzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and diazepine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl and dimethoxyphenyl groups.
Cyclization reactions: to form the dibenzodiazepine core structure.
Hydroxylation reactions: to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or aromatic rings.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), Alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, dibenzodiazepines are often studied for their potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clozapine: An antipsychotic medication with a dibenzodiazepine structure.
Olanzapine: Another antipsychotic with a similar core structure.
Properties
Molecular Formula |
C27H25ClN2O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O3/c1-32-24-11-10-16(15-25(24)33-2)18-13-22-26(23(31)14-18)27(17-6-5-7-19(28)12-17)30-21-9-4-3-8-20(21)29-22/h3-12,15,18,27,29-30H,13-14H2,1-2H3 |
InChI Key |
RAFBYHAWWPKEAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl)C(=O)C2)OC |
Origin of Product |
United States |
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